molecular formula C9H9ClFNO2 B14851940 Ethyl 3-chloro-4-fluoropyridine-5-acetate

Ethyl 3-chloro-4-fluoropyridine-5-acetate

Katalognummer: B14851940
Molekulargewicht: 217.62 g/mol
InChI-Schlüssel: HTQFPRALJGNCRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-chloro-4-fluoropyridine-5-acetate is a chemical compound belonging to the class of fluorinated pyridines. This compound is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-chloro-4-fluoropyridine-5-acetate typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with an appropriate ester group. One common method is the reaction of 4-chloro-3-fluoropyridine with ethyl acetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 3-chloro-4-fluoropyridine-5-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Ethyl 3-chloro-4-fluoropyridine-5-acetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: Fluorinated pyridines are often used in the development of bioactive molecules, including pharmaceuticals and agrochemicals.

    Medicine: The compound’s unique properties make it a potential candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of specialty chemicals and advanced materials, such as fluorinated polymers and coatings

Wirkmechanismus

The mechanism of action of ethyl 3-chloro-4-fluoropyridine-5-acetate is largely dependent on its interaction with specific molecular targets. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The electron-withdrawing nature of these substituents can also influence the compound’s reactivity and stability, making it a versatile tool in chemical and biological research .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Ethyl 3-chloro-4-fluoropyridine-5-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms on the pyridine ring, along with the ester group, makes it a valuable intermediate for the synthesis of diverse bioactive molecules and advanced materials .

Eigenschaften

Molekularformel

C9H9ClFNO2

Molekulargewicht

217.62 g/mol

IUPAC-Name

ethyl 2-(5-chloro-4-fluoropyridin-3-yl)acetate

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-8(13)3-6-4-12-5-7(10)9(6)11/h4-5H,2-3H2,1H3

InChI-Schlüssel

HTQFPRALJGNCRF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=CN=CC(=C1F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.